molecular formula C11H12O3 B2462741 (E)-3-(4-Methoxy-2-methylphenyl)acrylic acid CAS No. 100606-34-6

(E)-3-(4-Methoxy-2-methylphenyl)acrylic acid

Cat. No. B2462741
CAS RN: 100606-34-6
M. Wt: 192.214
InChI Key: HVNASBISFFIKCQ-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(E)-3-(4-Methoxy-2-methylphenyl)acrylic acid” is a chemical compound with the molecular formula C11H12O3 . It is offered by various chemical suppliers for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C11H12O3 . Its molecular weight is 192.21118 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the search results. For detailed information, please refer to its Material Safety Data Sheet (MSDS) or consult a reliable chemistry database .

Scientific Research Applications

Biological Activity and Antioxidant Properties

(E)-3-(4-Methoxy-2-methylphenyl)acrylic acid and its derivatives exhibit notable biological activities. For instance, certain derivatives, such as methoxymethyl (E)-3-(4-hydroxy-3-methoxyphenyl)acrylate, have been found to show scavenging free-radical and antioxidant activity. These compounds have demonstrated moderate scavenging free-radical activity and inhibition of lipid peroxidation, alongside significant inhibition of cell growth in various tumor cell lines, pointing to their potential in cancer research and therapy (Obregón-Mendoza et al., 2018).

Synthesis and Structural Characterization

The synthesis and separation of isomers of this compound have been a subject of interest in research. Studies have reported the successful synthesis, separation, and structural characterization of E and Z isomers of similar compounds, enhancing the understanding of their chemical properties (Chenna et al., 2008).

α-Glucosidase Inhibition Activity

Some derivatives of this compound, like 4-methoxyphenethyl (E)-3-(o-tolyl)acrylate, have shown higher α-glucosidase inhibition activity than standard drugs like acarbose. This suggests potential applications in the management of conditions like diabetes, where α-glucosidase inhibitors are relevant (Santoso et al., 2022).

Corrosion Inhibition

Research has also explored the use of derivatives of this compound in corrosion inhibition. These compounds have shown effectiveness as corrosion inhibitors for metals, a crucial application in industrial processes (Abu-Rayyan et al., 2022).

Safety and Hazards

The safety data sheet (SDS) for “(E)-3-(4-Methoxy-2-methylphenyl)acrylic acid” can be viewed and downloaded for free at Echemi.com . It’s important to read and understand the SDS before handling this chemical.

Future Directions

The future directions or potential applications of “(E)-3-(4-Methoxy-2-methylphenyl)acrylic acid” are not specified in the search results. Its use is primarily in research contexts .

Relevant Papers The search results do not provide specific references to papers related to “this compound”. For a comprehensive review of the literature, please conduct a search in a scientific database using the compound’s name or CAS number (100606-34-6) .

properties

IUPAC Name

(E)-3-(4-methoxy-2-methylphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-8-7-10(14-2)5-3-9(8)4-6-11(12)13/h3-7H,1-2H3,(H,12,13)/b6-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVNASBISFFIKCQ-GQCTYLIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)OC)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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